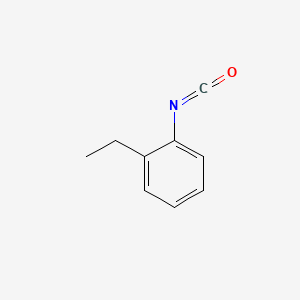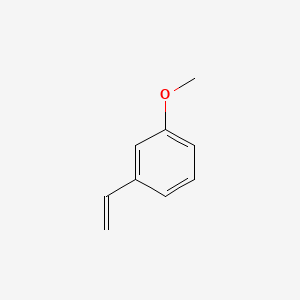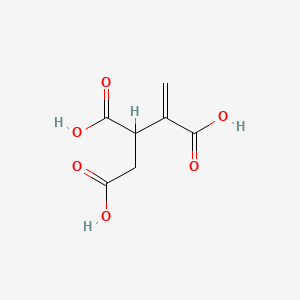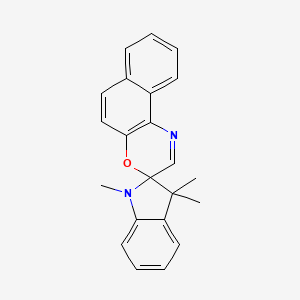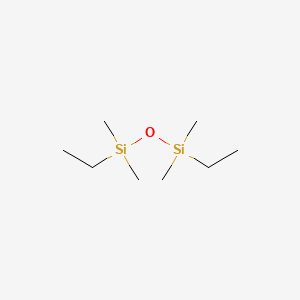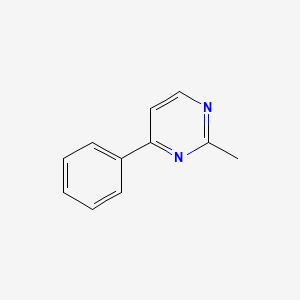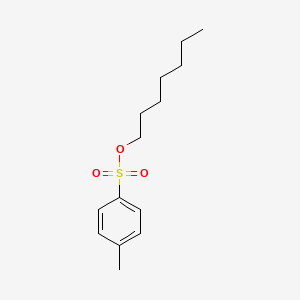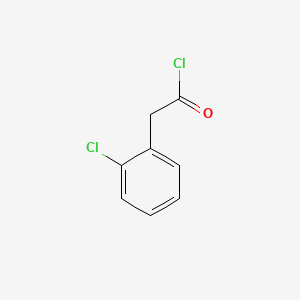
2-Chlorophenylacetyl chloride
概要
説明
2-Chlorophenylacetyl chloride is an organic chemical compound with the chemical formula C8H6Cl2O . It belongs to the class of aromatic acyl chlorides . It is a yellow liquid and is often used for research and development.
Molecular Structure Analysis
The molecular formula of 2-Chlorophenylacetyl chloride is C8H6Cl2O . Its molecular weight is 189.04 g/mol . The IUPAC name is 2-(2-chlorophenyl)acetyl chloride . The InChI Key is WIHSAOYVGKVRJX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chlorophenylacetyl chloride is a yellow liquid . It has a density of 1.3100 g/mL and a refractive index of 1.5480 to 1.55 . It has a specific gravity of 1.31 .科学的研究の応用
1. Stereospecificity of Chloride Ion Channels
2-Chlorophenylacetyl chloride derivatives, such as clofibric acid analogs, have been investigated for their ability to influence chloride ion flux in channels, showing a strong dependency on the absolute configuration of the molecules. This research suggests the existence of a stereospecific binding site or receptor in the chloride channel of skeletal muscle membranes (Bettoni et al., 1987).
2. Environmental Treatment
Studies on the wet oxidation of 2-chlorophenol in aqueous solutions have been conducted to understand the effectiveness of this process in decontaminating water. The research evaluated variables like temperature, oxygen partial pressure, and initial concentration of 2-chlorophenol, finding significant rates of 2-chlorophenol disappearance and total organic carbon removal (Poulopoulos et al., 2007).
3. Photodegradation Pathways
Research on pentachlorophenol photodegradation has shown that the chlorine in these compounds can be completely mineralized to produce chloride ions. The study revealed intermediates and provided experimental proof supported by density functional theory (Suegara et al., 2005).
4. UV Induced Degradation of Herbicides
Investigations into the degradation of herbicides like 2,4-dichlorophenoxyacetic acid under UV light provide insights into the photoreactor-based degradation process. The study explored various parameters such as light intensity, exposure time, and solvent effects (Kundu et al., 2005).
5. Adsorption on Colloidal Silica
Studies on the interaction of 2-chlorophenol with silica surfaces have demonstrated adsorption behavior, indicating environmental retention characteristics. The research showed that adsorption of 2-chlorophenol on silica surfaces followed first-order kinetics, suggesting multilayer formation through capillary condensation (Jayarathna et al., 2019).
6. Catalytic Decomposition Studies
The catalytic decomposition of compounds like hydrogen peroxide and 4-chlorophenol in the presence of modified activated carbons has been researched, indicating the potential for environmental decontamination applications (Huang et al., 2003).
7. P-Chlorophenol Oxidation Characteristics
Investigations into the Fenton oxidation of p-chlorophenol have helped develop mechanistic models representing this process, offering insights into the effects of pH, iron, hydrogen peroxide levels, and p-chlorophenol concentration on the decomposition process (Kwon et al., 1999).
8. Artificial Intelligence in Adsorption Processes
Safety And Hazards
2-Chlorophenylacetyl chloride is harmful if swallowed and causes serious eye damage and severe skin burns . Contact with water liberates toxic gas . It should be stored in a dry place in a closed container . If swallowed, rinse mouth and do not induce vomiting . In case of eye contact, rinse cautiously with water for several minutes .
特性
IUPAC Name |
2-(2-chlorophenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHSAOYVGKVRJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199489 | |
| Record name | Acetyl chloride, 2-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenylacetyl chloride | |
CAS RN |
51512-09-5 | |
| Record name | Acetyl chloride, 2-(2-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051512095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl chloride, 2-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chlorophenylacetyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


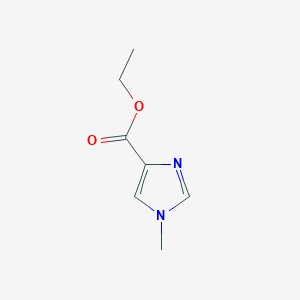
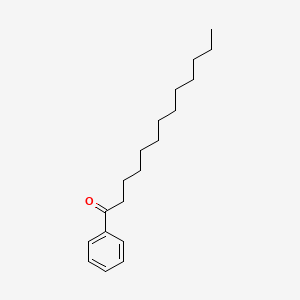
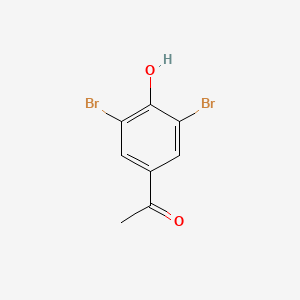
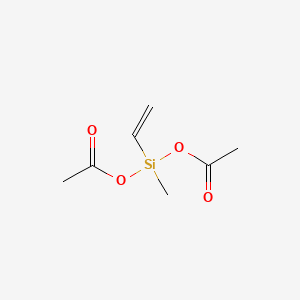
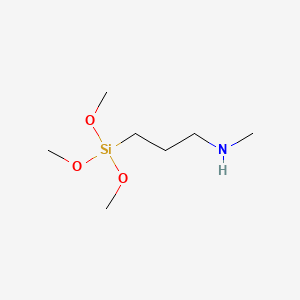

![Silane, [(4-chlorophenyl)methoxy]trimethyl-](/img/structure/B1583985.png)
